molecular formula C19H15FN2O3 B2371020 N-(3-(4-fluorophenoxy)benzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 1235636-74-4

N-(3-(4-fluorophenoxy)benzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2371020
CAS No.: 1235636-74-4
M. Wt: 338.338
InChI Key: LWTOCCVBBIAIKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(4-fluorophenoxy)benzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a fluorophenoxy group, a benzyl group, and a dihydropyridine ring, which contribute to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(4-fluorophenoxy)benzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multiple steps, including the formation of the fluorophenoxybenzyl intermediate and subsequent coupling with a dihydropyridine derivative. Common reagents used in these reactions include organometallic catalysts, such as palladium or copper, and various solvents like dichloromethane or dimethylformamide. Reaction conditions often involve controlled temperatures and inert atmospheres to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. Key considerations include the selection of scalable reaction conditions, the use of recyclable catalysts, and the implementation of green chemistry principles to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

N-(3-(4-fluorophenoxy)benzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can lead to a wide range of new compounds with different functional groups .

Scientific Research Applications

N-(3-(4-fluorophenoxy)benzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(3-(4-fluorophenoxy)benzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(3-(4-fluorophenoxy)benzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide include:

  • N-(6-(4-fluorophenoxy)pyridin-3-yl)benzamide
  • 4-(2-hydroxybenzylamino)-N-(3-(4-fluorophenoxy)phenyl)piperidine-1-sulfonamide
  • Fluorinated quinolines

Uniqueness

What sets this compound apart from these similar compounds is its specific combination of functional groups and the resulting chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-[[3-(4-fluorophenoxy)phenyl]methyl]-6-oxo-1H-pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN2O3/c20-15-5-7-16(8-6-15)25-17-3-1-2-13(10-17)11-22-19(24)14-4-9-18(23)21-12-14/h1-10,12H,11H2,(H,21,23)(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWTOCCVBBIAIKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=C(C=C2)F)CNC(=O)C3=CNC(=O)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.